molecular formula C22H16F2N2O3S B2919293 N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide CAS No. 1251682-63-9

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide

Cat. No.: B2919293
CAS No.: 1251682-63-9
M. Wt: 426.44
InChI Key: JYMBRIMSGYIWEN-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a synthetic chemical compound designed for research applications, featuring a benzamide core substituted with key pharmacophores. Its structure incorporates a 2,6-difluorobenzyl group, a motif recognized in medicinal chemistry for its ability to enhance metabolic stability and engage in specific hydrophobic interactions within protein binding sites . This moiety is found in compounds acting as allosteric inhibitors of bacterial cell division protein FtsZ, where the fluorine atoms contribute to a non-planar conformation that favors binding . The molecule is also built around a thiazole ring linked via a methoxy bridge, a structural feature present in bioactive molecules targeting various enzymes . The presence of the furan heterocycle further adds to the compound's potential for diverse molecular recognition. This specific assembly of functional groups makes it a valuable chemical tool for researchers investigating new antibacterial agents, particularly those targeting the FtsZ protein , or for probing other biological pathways where similar hybrid structures have shown activity. The compound is provided as a high-purity material to ensure reproducible results in biochemical and cell-based assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3S/c23-17-3-1-4-18(24)16(17)11-25-22(27)14-6-8-15(9-7-14)29-12-21-26-19(13-30-21)20-5-2-10-28-20/h1-10,13H,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMBRIMSGYIWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C22_{22}H16_{16}F2_2N2_2O3_3S
Molecular Weight : 426.4 g/mol
CAS Number : 1251682-63-9

The compound features a difluorobenzyl group, a methoxy linkage, and a thiazole ring substituted with a furan moiety. The presence of fluorine enhances lipophilicity, which may improve biological efficacy compared to non-fluorinated analogs .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Compounds with similar structures have been identified as inhibitors of enzymes involved in bacterial cell wall synthesis, particularly targeting Mur enzymes critical for peptidoglycan biosynthesis. This mechanism positions the compound as a potential candidate for anti-tuberculosis agents .

Anticancer Potential

The thiazole and furan moieties are known for their anticancer properties. Preliminary studies suggest that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural features of this compound may enhance its ability to interact with biological targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can significantly impact its biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-(phenyl)-benzamideContains a fluorinated phenyl groupAntimicrobial activity
N-(4-methylphenyl)-benzamideMethyl substitution on phenylHistone deacetylase inhibition
5-(furan-2-carbonyl)-thiazoleFuran and thiazole linkageAnticancer properties

The presence of heterocycles and fluorine atoms suggests distinct pharmacokinetic properties that may be advantageous in drug development .

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluating the antibacterial efficacy of similar benzamide derivatives found that compounds with thiazole and furan rings exhibited potent activity against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was particularly effective against breast and lung cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Emerging research indicates that compounds with similar structural motifs may also possess neuroprotective properties. Studies involving animal models of neurodegenerative diseases showed that derivatives could mitigate neuronal damage caused by oxidative stress .

Scientific Research Applications

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a synthetic organic compound with a unique molecular structure. Its structure includes a difluorobenzyl group, a methoxy linkage, and a thiazole ring substituted with a furan moiety. It belongs to the class of benzamide derivatives and exhibits significant biological activities, particularly as an inhibitor of certain enzymes involved in bacterial cell wall synthesis. Compounds with similar structures have been studied for their potential as anti-tuberculosis agents, targeting Mur enzymes that play critical roles in the biosynthesis of peptidoglycan. The thiazole and furan moieties are known to exhibit antimicrobial properties, making this compound a candidate for further pharmacological evaluation.

Potential Applications

  • Antimicrobial Agent: this compound shows potential as an antimicrobial agent due to the presence of thiazole and furan moieties, which are known to exhibit antimicrobial properties.
  • Enzyme Inhibitor: The compound can inhibit specific enzymes involved in bacterial cell wall synthesis. Interaction studies have shown that compounds similar to this compound can effectively inhibit specific enzymes involved in bacterial cell wall synthesis. These studies often utilize techniques such as molecular docking simulations and enzyme kinetics assays to elucidate binding affinities and modes of action. Such studies highlight the importance of structural modifications in enhancing inhibitory potency against target enzymes like MurC and MurD.
  • Anti-Tuberculosis Agent: This compound has potential as an anti-tuberculosis agent, targeting Mur enzymes that play critical roles in the biosynthesis of peptidoglycan.
Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-(phenyl)-benzamideContains a fluorinated phenyl groupAntimicrobial activity
N-(4-methylphenyl)-benzamideMethyl substitution on phenylHistone deacetylase inhibition
5-(furan-2-carbonyl)-thiazoleFuran and thiazole linkageAnticancer properties

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Benzamide Derivatives

Compound Substituents (Thiazole) Amide Group Key Spectral Features (¹H NMR)
Target Compound 4-(Furan-2-yl) 2,6-Difluorobenzyl Furan H (δ 6.3–7.4), Ar-F (δ 7.2–7.5)
4d [1] 4-(Pyridin-3-yl) 3,4-Dichlorobenzyl Pyridyl H (δ 8.0–8.5), Ar-Cl (δ 7.4–7.8)
4h [1] 4-(Pyridin-3-yl) Dimethylaminomethyl N(CH₃)₂ (δ 2.2–2.5)

Triazole-Thione Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] differ in core heterocycle (triazole vs. thiazole) and substituents. Notable contrasts include:

  • Fluorination Pattern : The target’s 2,6-difluorobenzyl group versus 2,4-difluorophenyl in [7–9] may alter electronic effects; 2,6-substitution reduces steric hindrance compared to 2,4, possibly enhancing receptor engagement .

Agrochemical Benzamides ()

Pesticides like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) highlight the role of fluorinated benzamides in agrochemistry. The target compound’s 2,6-difluorobenzyl group aligns with trends in fluorine-enhanced pesticidal activity, though its thiazole-furan system may shift applications toward pharmaceuticals .

Table 2: Fluorinated Benzamides in Agrochemicals vs. Pharmaceuticals

Compound Core Structure Fluorine Substitution Primary Use
Target Compound Thiazole-Benzamide 2,6-Difluorobenzyl Pharmaceutical (hypothetical)
Diflufenican [3] Pyridine-Benzamide 2,4-Difluorophenyl Herbicide

Q & A

What are the key synthetic challenges in preparing N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide, and how can they be addressed methodologically?

Basic Research Question
The synthesis involves constructing the thiazole-furan hybrid linker and ensuring regioselective coupling of the 2,6-difluorobenzyl group. Common challenges include:

  • Low yields in alkylation/benzoylation steps : Optimize reaction time, temperature, and stoichiometry (e.g., using 1.2–1.5 equivalents of benzoyl chloride for amide bond formation) .
  • Purification of intermediates : Employ sequential chromatography (normal phase followed by reverse-phase HPLC) to isolate polar byproducts, as demonstrated for structurally analogous benzamides .
  • Steric hindrance in coupling reactions : Use coupling agents like HATU or DCC to activate carboxyl groups, improving reaction efficiency .

How can researchers confirm the structural identity of this compound and assess its purity?

Basic Research Question
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR chemical shifts with predicted values. For example, the furan-thiazole methoxy group typically shows a singlet at ~δ 4.8–5.2 ppm for the CH2_2O linkage, while the 2,6-difluorobenzyl protons exhibit splitting patterns (e.g., doublet of doublets near δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]+^+) with <5 ppm deviation from theoretical values .
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients (e.g., 10–90% over 20 min) to confirm >95% purity .

What strategies are effective for optimizing the biological activity of similar benzamide derivatives?

Advanced Research Question
Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to modulate lipophilicity and target binding .
    • Bioisosteric replacements : Substitute the thiazole ring with oxazole or imidazole to evaluate metabolic stability .
  • Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., Trypanosoma brucei inhibitors) using fluorescence-based assays, with IC50_{50} values <10 µM considered promising .

How can contradictory data in biological evaluations of benzamide analogs be resolved?

Advanced Research Question
Methodological Answer :

  • Reproducibility Checks : Ensure consistent assay conditions (e.g., pH, temperature, enzyme concentration) across labs. For example, discrepancies in IC50_{50} values for Trypanosoma brucei inhibitors may arise from variations in parasite strains or incubation times .
  • Metabolic Stability Analysis : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the furan ring) that may reduce in vivo efficacy despite strong in vitro activity .

What analytical techniques are critical for characterizing intermolecular interactions in benzamide derivatives?

Advanced Research Question
Methodological Answer :

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O/F interactions stabilizing the amide group) and π-π stacking between aromatic rings .
  • Differential Scanning Calorimetry (DSC) : Assess crystallinity and polymorphism, which influence solubility and bioavailability .
  • Molecular Dynamics Simulations : Predict binding modes to biological targets (e.g., PFOR enzyme inhibition via amide anion conjugation) .

How do structural analogs of this compound inform its potential therapeutic applications?

Basic Research Question
Methodological Answer :

  • Comparative SAR Analysis :
    • Antimicrobial Activity : Thiazole-containing benzamides (e.g., thieno[2,3-d]pyrimidin-2-yl derivatives) show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
    • Antiparasitic Activity : Analogous compounds with trifluoromethyl groups exhibit potent Trypanosoma brucei inhibition (IC50_{50}: 0.5–1.2 µM) .
  • Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential enzyme targets (e.g., kinases, oxidoreductases) based on structural similarity .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Advanced Research Question
Methodological Answer :

  • Process Optimization :
    • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction times .
    • Solvent Selection : Replace dichloromethane with ethanol/water mixtures for greener and scalable recrystallization .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress in real time .

How can researchers address solubility issues in preclinical studies of this compound?

Basic Research Question
Methodological Answer :

  • Formulation Strategies :
    • Co-solvent Systems : Use PEG-400/water (60:40 v/v) or cyclodextrin-based solutions to enhance aqueous solubility (>1 mg/mL) .
    • Salt Formation : Convert the free base to a hydrochloride salt via reaction with HCl gas in diethyl ether .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl moieties) to improve bioavailability .

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